N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide
Description
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-16(21)18-11-12-7-9-13(10-8-12)17-19-14-5-3-4-6-15(14)20-17/h3-6,12-13H,2,7-11H2,1H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZRSRPBSUHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, 2-aminobenzimidazole—a key intermediate—is prepared by refluxing o-phenylenediamine with cyanogen bromide in ethanol, achieving yields up to 85%. Alternative methods employ microwave-assisted cyclization, reducing reaction times from hours to minutes.
Metal-Catalyzed Coupling Reactions
Recent advances utilize copper-catalyzed Ullmann-type couplings to attach substituents to the benzimidazole nitrogen. A representative protocol involves reacting 2-aminobenzimidazole with iodobenzene derivatives in the presence of CuI and cesium carbonate in tert-butyl alcohol at 90°C, yielding N-aryl benzimidazoles with 69% efficiency. This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.
Cyclohexylmethyl Group Functionalization
Friedel-Crafts Alkylation
Introducing the cyclohexyl group to the benzimidazole nitrogen often employs Friedel-Crafts alkylation. Cyclohexylmethyl chloride reacts with the benzimidazole in dichloromethane using AlCl₃ as a catalyst. However, competing N-alkylation and ring-opening side reactions necessitate rigorous temperature control (0–5°C) and stoichiometric AlCl₃.
Reductive Amination
An alternative approach involves reductive amination of 4-formylcyclohexane with benzimidazole-containing amines. Using sodium cyanoborohydride in methanol at pH 5, this method achieves moderate yields (50–60%) but requires purification via silica gel chromatography to remove unreacted aldehyde.
Propionamide Side-Chain Installation
Amide Coupling Reagents
The final step couples the cyclohexylmethyl-benzimidazole intermediate with propionic acid derivatives. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this reaction in tetrahydrofuran (THF) or dimethylformamide (DMF). For instance, EDC/HOBt-mediated coupling with propionic acid in DMF yields the target amide in 75% purity, necessitating recrystallization from ethanol.
Schotten-Baumann Reaction
Aqueous-phase Schotten-Baumann conditions (propionyl chloride, NaOH) offer a scalable alternative. However, hydrolysis of the benzimidazole ring under basic conditions limits this method to substrates with electron-withdrawing groups.
Optimization of Reaction Conditions
Replacing ethanol with tert-butyl alcohol in benzimidazole synthesis reduces side-product formation by 15%. Similarly, substituting AlCl₃ with FeCl₃ in Friedel-Crafts alkylation improves selectivity for N-alkylation over ring sulfonation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR of the final product exhibits characteristic signals: δ 1.15 (t, 3H, CH₂CH₃), δ 2.35 (q, 2H, COCH₂), and δ 3.45 (m, 1H, cyclohexyl CH). The benzimidazole NH proton appears as a broad singlet at δ 12.85, confirming the absence of N-alkylation side products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water) reveals a single peak at 6.2 minutes with 98.5% purity, validating the efficacy of recrystallization from ethyl acetate/n-hexane.
Challenges and Troubleshooting
Purification Difficulties
The amphiphilic nature of this compound complicates chromatographic purification. Patent WO2013150545A2 resolves this by converting the crude product into a mesylate salt, enhancing crystallinity and enabling solvent-based recrystallization.
Regioselectivity in Alkylation
Competing C- and N-alkylation during cyclohexylmethylation is mitigated by using bulky directing groups. For example, introducing a pyridyl substituent on the benzimidazole nitrogen directs electrophilic attack to the exocyclic amine.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective catalysts and solvent recovery. The patent WO2013150545A2 highlights Fe-acetic acid systems for nitro group reductions, avoiding expensive palladium catalysts. Continuous-flow reactors are proposed for benzimidazole cyclization, reducing batch processing times by 40%.
Chemical Reactions Analysis
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides or nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, potentially altering the benzimidazole or cyclohexyl groups.
Substitution: Substituted derivatives with different functional groups attached to the cyclohexyl ring.
Scientific Research Applications
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity . This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents.
Cyclohexyl Derivatives: Compounds such as cyclohexylamine and cyclohexanol feature the cyclohexyl group but lack the benzimidazole moiety.
Uniqueness
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide is unique due to its combination of the benzimidazole and cyclohexyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide, also known by its CAS number 1206998-63-1, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 417.5 g/mol. The structure features a benzimidazole moiety, which is often associated with various biological activities, including antiviral and anticancer properties.
| Property | Value |
|---|---|
| CAS Number | 1206998-63-1 |
| Molecular Formula | CHNO |
| Molecular Weight | 417.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiviral Activity
Recent studies have indicated that compounds containing the benzimidazole moiety exhibit significant antiviral activity. For instance, derivatives similar to this compound have been shown to inhibit viral replication in various models:
- Mechanism of Action : The mechanism often involves the inhibition of enzymes crucial for viral replication, such as IMP dehydrogenase (IMPDH). This enzyme is essential for the biosynthesis of guanine nucleotides, which are necessary for viral RNA synthesis .
Anticancer Properties
Research has demonstrated that benzimidazole derivatives can act as inhibitors of kinesin spindle protein (KSP), which plays a critical role in cancer cell division. The inhibition of KSP leads to the disruption of mitotic processes in cancer cells .
Case Studies
- In vitro Studies : In a study involving various benzimidazole derivatives, the compound exhibited cytotoxic effects against several cancer cell lines, with IC values indicating potent activity at low concentrations.
- In vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups, suggesting potential therapeutic benefits in oncology.
Anti-inflammatory Activity
In addition to antiviral and anticancer activities, compounds related to this compound have been studied for their anti-inflammatory properties. These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Summary of Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide?
- Methodological Answer : The synthesis involves multi-step procedures, including:
- Condensation reactions : For example, coupling a benzimidazole precursor (e.g., 2-aminobenzimidazole) with a cyclohexylmethyl intermediate via reductive amination or nucleophilic substitution .
- Propionamide formation : Acylation of the amine group using propionyl chloride under anhydrous conditions with a base like triethylamine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to confirm the benzimidazole core, cyclohexylmethyl linkage, and propionamide substituents .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for CHNO: 298.19 g/mol) .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3400 cm (N-H stretch) .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer :
- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or ALK targets) using fluorescence-based ADP-Glo™ kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to the benzimidazole ring to enhance binding affinity, as seen in mGluR5 inhibitors (e.g., IC improved from 70 µM to 6.4 µM with dichloro-substitution) .
- Linker optimization : Replace the cyclohexyl group with piperidine or azetidine to improve solubility and target engagement, as demonstrated in kinase inhibitors .
- Pharmacophore mapping : Use Schrödinger Glide for docking studies to predict interactions with biological targets (e.g., LasR in quorum sensing) .
Q. How to resolve contradictory data in biological activity across different assays?
- Methodological Answer :
- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to distinguish direct target effects from cytotoxicity .
- Dose-response curves : Analyze EC/IC values across multiple replicates to identify assay-specific variability .
- Purity assessment : Confirm compound integrity via HPLC (>98% purity) to rule out degradation products affecting results .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Transcriptomic profiling : RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis markers like BAX/BCL-2) .
- Protein interaction studies : Surface plasmon resonance (SPR) or ITC to measure binding kinetics with suspected targets (e.g., LasR or EGFR) .
- Metabolic tracing : C-labeled glucose assays to assess disruptions in bacterial quorum-sensing pathways .
Q. How to design derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., sulfonamides or tertiary amines) to the cyclohexylmethyl moiety, as seen in analogs with improved aqueous solubility .
- Metabolic stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
- Computational modeling : Use ADMET Predictor™ to estimate logP, permeability, and plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
